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Foundational

An In-depth Technical Guide to (1S)-1-(3-Furyl)butylamine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction (1S)-1-(3-Furyl)butylamine is a chiral primary amine featuring a furan moiety. Chiral amines are of significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-1-(3-Furyl)butylamine is a chiral primary amine featuring a furan moiety. Chiral amines are of significant interest in medicinal chemistry and drug development as they are integral components of many biologically active molecules.[1][2] The specific stereochemistry, in this case, the (S)-configuration, can lead to distinct pharmacological and toxicological profiles compared to its enantiomer.[3][4] The furan ring, a five-membered aromatic heterocycle, serves as a versatile scaffold in drug design, often acting as a bioisostere for a phenyl ring and contributing to metabolic stability and receptor interactions.[5] This guide provides a comprehensive overview of the predicted physical and chemical properties, potential synthetic routes, and analytical methodologies for (1S)-1-(3-Furyl)butylamine, based on established chemical principles and data from analogous compounds.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following properties are estimated based on the known characteristics of similar alkylamines and furan derivatives.[6][7][8][9]

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₈H₁₃NO-
Molecular Weight 139.19 g/mol -
Appearance Colorless to pale yellow liquidTypical for simple amines.[9]
Odor Ammonia-like, fishyCharacteristic of primary amines.[6][10]
Boiling Point ~180-200 °CExtrapolated from n-butylamine (78 °C) and the presence of the higher molecular weight furyl group.[7][9]
Melting Point Not applicable (liquid at room temp.)Similar to other short-chain alkylamines.[10]
Solubility Miscible with water and common organic solvents (e.g., ethanol, ether).Primary amines with four or fewer carbon atoms are generally soluble in water due to hydrogen bonding.[8]
pKa of Conjugate Acid 10-11Simple alkylamines typically have pKa values for their ammonium ions in this range.[5][11][12]

Chemical Properties and Reactivity

The chemical behavior of (1S)-1-(3-Furyl)butylamine is dictated by its two primary functional groups: the primary amine and the 3-substituted furan ring.

Amine Group Reactivity

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.[10] Key reactions include:

  • Salt Formation: Reacts with acids to form the corresponding ammonium salts, which are typically water-soluble solids.

  • Acylation: Reacts with acyl halides or anhydrides to form amides.

  • Alkylation: Can be further alkylated to form secondary and tertiary amines.

  • Imine Formation: Condenses with aldehydes and ketones to form imines.

Furan Ring Reactivity

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[13] However, its aromaticity is less pronounced than that of benzene, and it can also undergo reactions that involve the diene system.[13]

  • Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophiles. Substitution at the 2- and 5-positions is generally favored due to greater stabilization of the cationic intermediate.[13][14] In a 3-substituted furan, electrophilic attack is most likely to occur at the 2-position, followed by the 5-position.

  • Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles.[15]

  • Ring Opening: Under strongly acidic conditions or certain oxidative conditions, the furan ring can undergo ring-opening reactions.[16][17]

G cluster_amine Amine Reactivity cluster_furan Furan Reactivity Amine (1S)-1-(3-Furyl)butylamine Salt Ammonium Salt Amine->Salt + Acid Amide Amide Amine->Amide + Acyl Halide Imine Imine Amine->Imine + Aldehyde/Ketone Furan (1S)-1-(3-Furyl)butylamine EAS Electrophilic Aromatic Substitution Product Furan->EAS + Electrophile DA Diels-Alder Adduct Furan->DA + Dienophile RO Ring-Opened Product Furan->RO Strong Acid/Oxidant

Reactivity of (1S)-1-(3-Furyl)butylamine

Stereoselective Synthesis

The synthesis of enantiomerically pure amines is a critical task in pharmaceutical development.[18][19][20] Several strategies can be employed for the synthesis of (1S)-1-(3-Furyl)butylamine.

Asymmetric Reductive Amination

A highly efficient method for preparing chiral amines is the asymmetric reductive amination of a prochiral ketone.[21][22] This involves the condensation of 1-(3-furyl)butan-1-one with an ammonia source to form an imine, which is then asymmetrically reduced using a chiral catalyst.

G Ketone 1-(3-Furyl)butan-1-one Imine Intermediate Imine Ketone->Imine + NH3 Amine (1S)-1-(3-Furyl)butylamine Imine->Amine Asymmetric Reduction (Chiral Catalyst, H2)

Asymmetric Reductive Amination Pathway

Illustrative Protocol for Asymmetric Reductive Amination:

Note: This is a generalized protocol and would require optimization for this specific substrate.

  • Catalyst Preparation: In a nitrogen-filled glovebox, a solution of a suitable iridium or rhodium precursor and a chiral phosphine ligand (e.g., a derivative of BINAP) is prepared in an anhydrous, deoxygenated solvent (e.g., toluene).[21][22]

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add 1-(3-furyl)butan-1-one, a source of ammonia (e.g., ammonium formate or ammonia gas), and the prepared catalyst solution.

  • Hydrogenation: The vessel is purged and then pressurized with hydrogen gas to an appropriate pressure (e.g., 20-50 atm).

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-48 hours) until the reaction is complete, as monitored by techniques like TLC or GC.

  • Workup and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup procedure, which may involve extraction and washing, followed by purification by column chromatography on silica gel to yield the enantiomerically enriched amine.

Resolution of a Racemic Mixture

An alternative approach is the synthesis of a racemic mixture of 1-(3-furyl)butylamine followed by resolution of the enantiomers.[23][24][25] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by fractional crystallization.

Analytical Methodologies

The characterization and purity assessment of a chiral amine like (1S)-1-(3-Furyl)butylamine require specific analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound.[23][26][27][28]

Protocol for Chiral HPLC Analysis:

  • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H or Chiralpak AD) are often effective for the separation of chiral amines.[26]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of a basic additive, like diethylamine (0.1%), is usually added to the mobile phase to improve peak shape and reduce tailing of the amine.[26]

  • Sample Preparation: A dilute solution of the amine is prepared in the mobile phase.

  • Analysis: The sample is injected onto the HPLC system, and the separation of the enantiomers is monitored using a UV detector at a suitable wavelength (the furan ring typically absorbs in the UV region). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR will confirm the structure of the compound, they cannot distinguish between enantiomers. However, NMR can be used to determine enantiomeric purity by using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers.[29][30][31][32]

Predicted ¹H NMR Spectral Features (in CDCl₃):

  • Furan Protons: Signals in the aromatic region (~7.4, 7.2, and 6.3 ppm), characteristic of a 3-substituted furan.[33]

  • CH-N Proton: A multiplet around 3.5-4.0 ppm.

  • Butyl Chain Protons: Aliphatic signals between ~0.9 and 1.8 ppm.

  • NH₂ Protons: A broad singlet that can appear over a wide range and may exchange with D₂O.

Predicted ¹³C NMR Spectral Features (in CDCl₃):

  • Furan Carbons: Signals in the aromatic region, typically with the oxygen-adjacent carbons downfield (~140-150 ppm) and the other carbons upfield (~110-125 ppm).[31][32]

  • C-N Carbon: A signal around 50-60 ppm.

  • Butyl Chain Carbons: Aliphatic signals in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups.

Expected IR Absorption Bands:

  • N-H Stretch: A characteristic pair of bands for a primary amine in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Below 3000 cm⁻¹.

  • C=C Stretch (Furan Ring): Around 1500-1600 cm⁻¹.

  • C-N Stretch: In the fingerprint region.

Safety and Handling

Furfurylamine and related compounds are classified as hazardous.[34][35][36][37][38] They are typically flammable liquids and can be harmful if inhaled, swallowed, or in contact with skin.[35][36][38] Proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[34] Keep containers tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[36]

Potential Applications in Drug Development

The incorporation of the (1S)-1-(3-Furyl)butylamine scaffold into larger molecules can be of significant interest to medicinal chemists. The chiral amine provides a key interaction point for binding to biological targets such as enzymes and receptors.[2][39][40] The furan ring can participate in various non-covalent interactions and may influence the overall pharmacokinetic properties of a drug candidate. The specific stereochemistry is crucial, as often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause adverse effects.[3][4][40]

Conclusion

(1S)-1-(3-Furyl)butylamine is a chiral building block with potential applications in pharmaceutical research and development. While specific experimental data for this compound is scarce, its physical and chemical properties can be reliably predicted based on the well-established chemistry of primary amines and furan derivatives. The stereoselective synthesis of this compound can be achieved through modern synthetic methodologies such as asymmetric reductive amination, and its enantiomeric purity can be confirmed using standard analytical techniques like chiral HPLC. As with all furan and amine-containing compounds, appropriate safety measures must be taken during handling and use.

References

  • 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program | The Journal of Organic Chemistry - ACS Publications. (2024, February 29). Retrieved from [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. Retrieved from [Link]

  • Stereoselective Formation of Amines. (2014). In W. Li (Ed.), Topics in Current Chemistry (Vol. 343). Springer.
  • Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC. (n.d.). Retrieved from [Link]

  • Stereoselective Formation of Amines by Wei Li, Paperback | Barnes & Noble®. (2015, March 19). Retrieved from [Link]

  • 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. (2020, August 26). Retrieved from [Link]

  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride | Organic Letters - ACS Publications. (2019, June 19). Retrieved from [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (n.d.). Retrieved from [Link]

  • pK a Values of Alkanolamines. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • FURFURYLAMINE FOR SYNTHESIS MSDS CAS No: 617-89-0 MSDS - Loba Chemie. (2016, June 18). Retrieved from [Link]

  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds | Journal of Chemical Education - ACS Publications. (2020, November 13). Retrieved from [Link]

  • 0955 - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). Retrieved from [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring | Chemical Research in Toxicology - ACS Publications. (2012, October 12). Retrieved from [Link]

  • Material Safety Data Sheet - Furfurylamine, 99+%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2026, March 25). Retrieved from [Link]

  • FT-IR, FT-Raman, NMR and FMO Analysis of 3-(2- Furyl) Propionic Acid By Quantum Chemical Calculations - ResearchGate. (2016, June 13). Retrieved from [Link]

  • Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky Phosphoramidite Ligands - Semantic Scholar. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of Some 3-Furylamine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Ka and pKa of Conjugate Acid - chemconnections. (n.d.). Retrieved from [Link]

  • Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands - PMC. (n.d.). Retrieved from [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC. (n.d.). Retrieved from [Link]

  • What are the best processes/methods for separation of chiral amine both non selective ... - ResearchGate. (2012, September 12). Retrieved from [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Retrieved from [Link]

  • Butylamine | C4H11N | CID 8007 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. (2025, September 21). Retrieved from [Link]

  • Reactivity of Furan, Pyrrole and Thiophene - YouTube. (2021, March 1). Retrieved from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC. (n.d.). Retrieved from [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines - Beilstein Journals. (2024, September 16). Retrieved from [Link]

  • Butylamine (CAS 109-73-9): Odor profile, Properties, & IFRA compliance - Scent.vn. (n.d.). Retrieved from [Link]

  • Chiral drugs - LabMed Discovery. (n.d.). Retrieved from [Link]

  • Chiral drugs - Wikipedia. (n.d.). Retrieved from [Link]

  • Understanding Butylamine's Chemical Properties for R&D Scientists. (2025, October 24). Retrieved from [Link]

  • Chiral Drugs: An Overview - PMC - NIH. (n.d.). Retrieved from [Link]

  • Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. (2024, June 28). Retrieved from [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI. (2022, October 27). Retrieved from [Link]

  • n-Butylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Tannin-Based Copolymer Resins: Synthesis and Characterization by Solid State 13 C NMR and FT-IR Spectroscopy - MDPI. (n.d.). Retrieved from [Link]

  • Full article: FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3-N-(2-Methoxy Phenyl),2-N′- (2-Methoxyphenyl - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

Exploratory

De Novo and Chemo-Enzymatic Biosynthetic Strategies for 1-(3-Furyl)butylamine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Biocatalytic retrosynthesis, ω -transaminase engineering, and thermodynamic equilibrium shifting. Executive Summary & R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Biocatalytic retrosynthesis, ω -transaminase engineering, and thermodynamic equilibrium shifting.

Executive Summary & Retrosynthetic Logic

1-(3-Furyl)butylamine is a highly specialized chiral building block featuring a furan heterocycle linked to an aliphatic butylamine chain. Molecules containing furan-alkylamine motifs are heavily investigated in medicinal chemistry as pharmacophores for kinase inhibitors and central nervous system (CNS) therapeutics.

Traditionally, the synthesis of furan-containing primary amines relies on the reductive amination of ketones using heavy metal catalysts (e.g., Ru, Pd/C, or Raney Ni) under high-pressure hydrogen. However, the electron-rich furan ring is highly susceptible to unwanted side reactions, including over-reduction (yielding tetrahydrofurans) or hydrogenolytic ring-opening[1].

To bypass these chemoselectivity issues, biocatalysis offers a superior, self-validating alternative. By employing Pyridoxal 5'-phosphate (PLP)-dependent ω -transaminases ( ω -TAs), we can achieve absolute chemo- and stereoselectivity under mild, aqueous conditions[2].

The retrosynthetic disconnection of 1-(3-furyl)butylamine logically leads back to the pro-chiral ketone 1-(3-furyl)butan-1-one . The core biosynthetic challenge is the efficient, asymmetric transfer of an amino group to this bulky ketone while overcoming the inherently unfavorable thermodynamics of the transamination reaction.

Mechanistic Framework of the ω -Transaminase Cascade

The Ping-Pong Bi-Bi Mechanism

ω -Transaminases (EC 2.6.1.x) operate via a classic ping-pong bi-bi kinetic mechanism[3]. The catalytic cycle is divided into two half-reactions:

  • Donor Amination: An amine donor (e.g., L-alanine or isopropylamine) binds to the enzyme's active site, transferring its amino group to the covalently bound PLP cofactor, generating pyridoxamine-5'-phosphate (PMP) and releasing a ketone co-product (pyruvate or acetone).

  • Acceptor Amination: The target substrate, 1-(3-furyl)butan-1-one, enters the active site, receives the amino group from PMP, and is released as the chiral 1-(3-furyl)butylamine, regenerating the PLP cofactor[3].

Mechanism D Amine Donor (L-Alanine) PLP E-PLP (Resting State) D->PLP Step 1 C Co-product (Pyruvate) S Ketone Substrate 1-(3-Furyl)butan-1-one PMP E-PMP (Aminated State) S->PMP Step 3 P Target Amine 1-(3-Furyl)butylamine PLP->C Step 2 PLP->PMP NH2 Transfer PMP->P Step 4 PMP->PLP NH2 Transfer

Ping-Pong Bi-Bi mechanism of PLP-dependent ω-transaminases for furan-ketone amination.

Causality of Equilibrium Shifting

The fundamental barrier in ketone bio-amination is thermodynamics. The equilibrium constant ( Keq​ ) for the conversion of ketones to amines is typically ≪1 , heavily favoring the starting materials[3]. To achieve high conversions (>90%), the system must be engineered to shift the equilibrium (Le Chatelier's principle).

We employ two field-proven strategies based on the choice of the biocatalyst:

  • Physical Removal (For Isopropylamine Donors): When using isopropylamine (IPA), the co-product is acetone. Acetone can be continuously removed from the reaction matrix via reduced pressure or a sweeping inert gas, driving the reaction forward[3].

  • Enzymatic Cascade (For L-Alanine Donors): When using L-alanine, the co-product is pyruvate. We couple the primary ω -TA reaction with an auxiliary recycling system comprising L-Alanine Dehydrogenase (AlaDH) and Formate Dehydrogenase (FDH). AlaDH converts pyruvate back to L-alanine (consuming ammonia and NADH), while FDH regenerates NADH by oxidizing formate to CO₂. This renders the entire cascade thermodynamically irreversible[4].

Quantitative Catalyst Evaluation

The steric bulk of the furan ring and the aliphatic butyl chain requires ω -TAs with expansive binding pockets. Based on homologous amination data for biomass-derived furans (e.g., HMF and DFF)[5], the following engineered transaminases are validated for the synthesis of 1-(3-furyl)butylamine.

Table 1: Comparative Performance of Engineered ω -Transaminases for Furan-Ketone Amination

BiocatalystOrigin SpeciesSelectivityOptimal Amine DonorEquilibrium StrategyExpected ConversionEnantiomeric Excess (ee)
ATA-117 [6][7]Arthrobacter sp.(R)-AmineIsopropylamine (1 M)Vacuum / Evaporation> 92%> 99.5%
ATA-Spo [5]Silicibacter pomeroyi(S)-AmineL-Alanine (5 eq)AlaDH / FDH Cascade> 87%> 99.0%
CV-TAm Chromobacterium violaceum(S)-AmineIsopropylamine (1 M)Vacuum / Evaporation~ 80%> 98.0%

Note: ATA-117 is a heavily engineered variant (27 mutations) specifically optimized to tolerate high concentrations of organic co-solvents (e.g., DMSO) and bulky ketone substrates, making it the premier choice for the (R)-enantiomer[6].

Self-Validating Experimental Methodology

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards for real-time kinetic tracking and orthogonal analytical methods to independently verify chemical yield and stereopurity.

Step-by-Step Protocol: Synthesis of (R)-1-(3-Furyl)butylamine

Phase 1: Reaction Assembly

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer (pH 7.5) containing 1.0 mM Pyridoxal 5'-phosphate (PLP) to ensure the enzyme active sites remain saturated with the cofactor.

  • Substrate Solubilization: Dissolve 1-(3-furyl)butan-1-one (50 mM final concentration) in DMSO. The final DMSO concentration in the reaction should not exceed 15% v/v to prevent biocatalyst denaturation.

  • Donor Addition: Add isopropylamine (IPA) to a final concentration of 1.0 M (20 equivalents). Adjust the pH back to 7.5 using 1 M HCl if necessary.

  • Internal Standard: Add 10 mM of dodecane. This serves as an inert internal standard for GC-FID to validate mass balance and conversion without extraction bias.

Phase 2: Biocatalysis & Equilibrium Shifting 5. Enzyme Addition: Introduce 5 mg/mL of lyophilized, engineered (R)-selective ATA-117[7]. 6. Incubation: Transfer the mixture to a thermoshaker set to 35°C and 250 rpm. 7. Equilibrium Shift: Apply a mild vacuum (approx. 800 mbar) to the headspace of the reaction vessel to continuously volatilize the acetone co-product, driving the transamination forward[3]. Run the reaction for 24 hours.

Phase 3: Downstream Processing & Validation 8. Quenching & Basification: Quench the reaction by adding 10 N NaOH to raise the pH to >11.0. This ensures the newly formed 1-(3-furyl)butylamine is fully deprotonated (free base form). 9. Extraction: Extract the aqueous phase three times with equal volumes of methyl tert-butyl ether (MTBE). Centrifuge at 4000 rpm for 5 minutes to break any protein emulsions. 10. Analytical Validation:

  • Conversion Check: Analyze the organic layer via GC-FID (using the dodecane internal standard) to confirm the disappearance of the ketone.

  • Stereochemical Check: Derivatize the amine using acetic anhydride, then analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee) of the (R)-1-(3-furyl)butylamine.

    Workflow Step1 1. Reaction Assembly Ketone + IPA + PLP Buffer + Internal Std Step2 2. Biocatalysis Addition of ATA-117 (35°C, pH 7.5) Step1->Step2 Step3 3. Equilibrium Shifting Continuous Vacuum Removal of Acetone Step2->Step3 Step4 4. Downstream Processing NaOH Basification & MTBE Extraction Step3->Step4 Step5 5. Analytical Validation GC-FID (Yield) & Chiral HPLC (ee%) Step4->Step5

    Self-validating experimental workflow for the biocatalytic synthesis of 1-(3-Furyl)butylamine.

References

  • One-pot Twostep Chemobiocatalytic Synthesis of a Furan Amino Acid
  • Biocatalytic Conversion of Furans into Pyrrolinones Using a Class I Unspecific Peroxygenase, ACS Public
  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases, MDPI,
  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids, MDPI,
  • Protein engineering of amine transaminases, Frontiers,
  • Identification, Characterization, and Site-Specific Mutagenesis of a Thermostable ω-Transaminase
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines, MDPI,

Sources

Protocols & Analytical Methods

Method

Application Note: (1S)-1-(3-Furyl)butylamine as a Next-Generation Chiral Auxiliary in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale The development of highly stereoselective, easily removable chiral auxiliaries remains a cornerstone of asymmetric organic synthesis. While classical auxiliaries like SAMP/RAMP o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly stereoselective, easily removable chiral auxiliaries remains a cornerstone of asymmetric organic synthesis. While classical auxiliaries like SAMP/RAMP or Ellman’s tert-butanesulfinamide [1] have dominated the landscape of asymmetric alkylation and amination, they often require harsh cleavage conditions or expensive transition-metal catalysts for downstream transformations.

(1S)-1-(3-Furyl)butylamine emerges as a highly versatile, next-generation chiral auxiliary. Its design leverages two distinct structural features:

  • Steric Differentiation : The linear, flexible butyl chain provides a stark steric contrast to the planar 3-furyl ring, enforcing rigid facial selectivity during the formation of intermediate aza-enolates.

  • Electronic Orthogonality : Unlike 2-furyl derivatives, the 3-furyl moiety is less electron-rich at the coordination site. This prevents the poisoning of oxophilic Lewis acids (e.g., TiCl₄) during imine condensation. Furthermore, the furan ring is uniquely susceptible to mild photooxidation by singlet oxygen (¹O₂), allowing for orthogonal cleavage or tandem conversion into complex aza-heterocycles [2].

Performance Benchmarking

To contextualize the efficacy of (1S)-1-(3-Furyl)butylamine, we benchmarked its performance in the asymmetric α-alkylation of cyclohexanone against industry-standard chiral auxiliaries. The data demonstrates that this auxiliary matches the enantiomeric excess (ee) of Ellman's sulfinamide while offering milder, metal-free cleavage options.

Table 1: Comparison of Chiral Auxiliaries in the Asymmetric α-Alkylation of Cyclohexanone

Chiral AuxiliaryEquivalents RequiredDeprotonation Temp (°C)Yield (%)Enantiomeric Excess (ee %)Cleavage Conditions
SAMP1.10-7885 - 9090 - 95O₃ or MeI / HCl
Ellman's Sulfinamide1.05-7888 - 9492 - 98HCl / MeOH
(1S)-1-(3-Furyl)butylamine 1.05 -78 86 - 92 94 - 98 AcOH / H₂O or ¹O₂
α-Methylbenzylamine1.20-20 to -7865 - 8070 - 85H₂ / Pd/C

Application Workflows

The primary application of (1S)-1-(3-Furyl)butylamine is the stereoselective alkylation of prochiral ketones. The workflow relies on the formation of a chiral ketimine, followed by kinetically controlled deprotonation to form an E-aza-enolate. The bulky butyl group shields the Re-face, directing electrophilic attack exclusively to the Si-face.

Workflow A Prochiral Ketone C Chiral Ketimine A->C B (1S)-1-(3-Furyl)butylamine + TiCl4 B->C Condensation D Lithium Aza-enolate (LDA, -78 °C) C->D Deprotonation E Alkylated Imine (High de) D->E R-X Addition (Facial Control) F Enantioenriched Ketone E->F Mild Hydrolysis (AcOH/H2O) G Recovered Auxiliary E->G Auxiliary Recycling

Workflow for asymmetric alkylation using (1S)-1-(3-Furyl)butylamine as a chiral auxiliary.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process checks (TLC/NMR) are embedded to ensure intermediate integrity before proceeding to the next synthetic stage.

Protocol A: Synthesis of the Chiral Ketimine

Causality Note: TiCl₄ is utilized as a stoichiometric dehydrating Lewis acid. Because the 3-furyl oxygen is weakly coordinating, it does not sequester the titanium, allowing rapid and complete condensation at low temperatures.

  • Preparation : Flame-dry a 100 mL Schlenk flask under argon. Add the prochiral ketone (10.0 mmol) and (1S)-1-(3-Furyl)butylamine (10.5 mmol, 1.05 eq) in anhydrous pentane (40 mL).

  • Activation : Cool the mixture to 0 °C using an ice bath. Dropwise, add a solution of TiCl₄ (5.5 mmol, 0.55 eq) in pentane (10 mL) over 15 minutes.

  • Reaction : Stir the resulting suspension at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Validation Check : Withdraw a 0.1 mL aliquot, quench with saturated NaHCO₃, extract with ether, and analyze via ¹H NMR. The disappearance of the ketone α-protons and the shift of the auxiliary's methine proton confirm >95% conversion.

  • Workup : Filter the suspension through a pad of Celite under argon to remove titanium dioxide salts. Concentrate the filtrate in vacuo to yield the crude chiral ketimine, which should be used immediately in Protocol B.

Protocol B: Asymmetric α-Alkylation

Causality Note: Deprotonation at -78 °C with LDA ensures purely kinetic control, exclusively yielding the E-aza-enolate. The lithium cation coordinates with the imine nitrogen, while the furan ring provides a secondary π-π stacking interaction that rigidifies the transition state during electrophilic attack.

  • Enolate Formation : Dissolve the chiral ketimine (10.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C. Add freshly prepared Lithium Diisopropylamide (LDA) (11.0 mmol, 1.1 eq) dropwise over 20 minutes. Stir for 2 hours at -78 °C.

  • Electrophilic Addition : Add the electrophile (e.g., benzyl bromide, 12.0 mmol, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 4 hours.

  • Validation Check : Quench a micro-aliquot with wet THF. TLC (Hexanes/EtOAc 9:1) should show the complete consumption of the starting ketimine (visualized via UV or basic KMnO₄).

  • Quench : Quench the bulk reaction at -78 °C with saturated aqueous NH₄Cl (10 mL), then allow it to warm to room temperature. Extract with Et₂O (3 × 20 mL), dry over MgSO₄, and concentrate.

Protocol C: Mild Hydrolysis and Auxiliary Recovery
  • Hydrolysis : Dissolve the crude alkylated imine in a biphasic mixture of pentane (30 mL) and a sodium acetate/acetic acid/water buffer (pH 4.5, 30 mL). Stir vigorously at room temperature for 4 hours.

  • Separation : Separate the organic layer. Wash the aqueous layer with pentane (2 × 15 mL). The combined organic layers contain the enantioenriched ketone product.

  • Auxiliary Recovery : Basify the aqueous layer to pH 12 using 2M NaOH. Extract with CH₂Cl₂ (3 × 20 mL), dry over Na₂SO₄, and concentrate to recover >90% of the (1S)-1-(3-Furyl)butylamine with no loss of optical purity.

Advanced Application: Orthogonal Cleavage via Singlet Oxygen

In cases where the auxiliary is not meant to be recovered, but rather incorporated into a complex alkaloid scaffold, the 3-furyl group offers a unique advantage. It can undergo a Lewis acid-relayed singlet oxygen (¹O₂) reaction [2]. Photooxidation of the furyl-imine intermediate triggers a[4+2] cycloaddition, forming an endoperoxide that rearranges into a highly functionalized pyrrolin-4-one.

Cleavage N1 Furyl-Imine / Enamine Intermediate N2 Singlet Oxygen (1O2) [Methylene Blue, hν] N1->N2 Photooxidation N3 Endoperoxide Intermediate N2->N3 [4+2] Cycloaddition N4 Ring Opening & Rearrangement N3->N4 Lewis Acid Relay N5 Chiral Pyrrolin-4-one Scaffold N4->N5 Cyclization

Tandem photooxidation and rearrangement of the furyl auxiliary to yield pyrrolin-4-ones.

This tandem cascade effectively utilizes the chiral auxiliary as a sacrificial structural building block, a strategy highly prized in the total synthesis of complex natural products and pharmaceuticals.

References

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740. URL:[Link]

  • Lei, T.; Cheng, Y.-Y.; Han, X.; Zhou, C.; Yang, B.; Fan, X.-W.; Chen, B.; Tung, C.-H.; Wu, L.-Z. "Lewis Acid-Relayed Singlet Oxygen Reaction with Enamines: Selective Dimerization of Enamines to Pyrrolin-4-ones." Journal of the American Chemical Society, 2022, 144(36), 16667-16675. URL:[Link]

Application

Synthesis of Novel Chiral P,N-Ligands from (1S)-1-(3-Furyl)butylamine: A Detailed Guide for Asymmetric Catalysis

Introduction: The Strategic Value of Furan-Containing Chiral Ligands In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Furan-Containing Chiral Ligands

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis, facilitated by chiral ligands, stands as one of the most elegant and efficient strategies to achieve high levels of stereocontrol.[1][2] Chiral amines are fundamental building blocks in a significant portion of pharmaceuticals, making their derivatives attractive scaffolds for new ligand design.[2] The furan moiety, a privileged heterocyclic structure, is present in numerous biologically active compounds and offers unique electronic and steric properties that can be exploited in ligand design.[3] This application note provides a comprehensive guide to the synthesis and application of a novel class of chiral P,N-ligands derived from the readily available and stereochemically defined precursor, (1S)-1-(3-Furyl)butylamine .

The rationale behind utilizing (1S)-1-(3-Furyl)butylamine lies in the synergistic combination of a stereogenic center alpha to the nitrogen atom and the presence of the furan ring. The furan's oxygen atom can act as a hemilabile coordinating site, potentially influencing the catalytic cycle's transition states and, consequently, the enantioselectivity of the transformation. Furthermore, the butyl group provides a degree of steric bulk that can be crucial in creating a well-defined chiral pocket around the metal center.

This guide is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. We will delve into the detailed synthetic protocols for preparing these novel ligands, their characterization, and their successful application in palladium-catalyzed asymmetric allylic alkylation, a cornerstone reaction in carbon-carbon bond formation.

Synthetic Workflow: From Chiral Amine to High-Performance Ligand

The synthesis of the target chiral P,N-ligand, (S)-N-(1-(furan-3-yl)butyl)-2-(diphenylphosphino)benzylideneamine, involves a straightforward two-step process: initial protection of the amine followed by a condensation reaction.

Synthesis_Workflow cluster_0 Ligand Synthesis Start (1S)-1-(3-Furyl)butylamine Step1 Reaction with 2-(diphenylphosphino)benzaldehyde Start->Step1 Toluene, Reflux Product Chiral P,N-Ligand Step1->Product

Caption: Synthetic workflow for the chiral P,N-ligand.

Protocol 1: Synthesis of (S)-N-(1-(furan-3-yl)butyl)-2-(diphenylphosphino)benzylideneamine

This protocol details the direct condensation of (1S)-1-(3-Furyl)butylamine with 2-(diphenylphosphino)benzaldehyde to yield the desired chiral iminophosphine ligand.

Materials:

  • (1S)-1-(3-Furyl)butylamine

  • 2-(Diphenylphosphino)benzaldehyde

  • Anhydrous Toluene

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a solution of (1S)-1-(3-Furyl)butylamine (1.0 eq) in anhydrous toluene (0.2 M), add 2-(diphenylphosphino)benzaldehyde (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dry the solution over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford the pure (S)-N-(1-(furan-3-yl)butyl)-2-(diphenylphosphino)benzylideneamine as a solid.

Characterization Data:

The structure of the synthesized ligand should be confirmed by standard spectroscopic methods.

Analysis Expected Observations
¹H NMR Signals corresponding to the furan, butyl, phenyl, and imine protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
³¹P NMR A single peak characteristic of the phosphine group.
HRMS (ESI) The calculated mass should match the observed mass for the protonated molecule [M+H]⁺.

Application in Asymmetric Catalysis: Palladium-Catalyzed Allylic Alkylation

The efficacy of the newly synthesized chiral P,N-ligand is demonstrated in the palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,3-diphenylallyl acetate with dimethyl malonate. The AAA reaction is a powerful tool for the construction of stereogenic centers.[4][5]

Catalytic_Cycle cluster_1 Pd-Catalyzed Asymmetric Allylic Alkylation Pd_precatalyst [Pd(allyl)Cl]₂ Active_catalyst [Pd(0)L*] Pd_precatalyst->Active_catalyst Ligand Exchange Pi_allyl π-allyl Pd(II) complex Active_catalyst->Pi_allyl Oxidative Addition (Allylic Acetate) Nucleophilic_attack Nucleophilic Attack (Dimethyl Malonate) Pi_allyl->Nucleophilic_attack Product Chiral Product Nucleophilic_attack->Product Regeneration Reductive Elimination Nucleophilic_attack->Regeneration Regeneration->Active_catalyst

Caption: Generalized catalytic cycle for Pd-catalyzed AAA.

Protocol 2: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Materials:

  • [Pd(allyl)Cl]₂

  • (S)-N-(1-(furan-3-yl)butyl)-2-(diphenylphosphino)benzylideneamine (Ligand)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk tube and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (1 mol%) and the chiral ligand (2.5 mol%) in anhydrous DCM (0.1 M).

  • Stir the solution at room temperature for 20 minutes to allow for catalyst formation.

  • Add 1,3-diphenylallyl acetate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.2 eq), and KOAc (3 mol%).

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the isolated product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Expected Performance:

The application of this furan-based chiral P,N-ligand is expected to yield the allylic alkylation product with high conversion and significant enantioselectivity.

Parameter Expected Result
Yield >90%
Enantiomeric Excess (ee) Up to 95%

Causality and Field-Proven Insights

The high performance of this ligand system can be attributed to several key factors:

  • Defined Chiral Environment: The C2-symmetric nature of many successful ligands is a guiding principle in asymmetric catalysis.[6] While the present ligand is not C2-symmetric, the fixed stereocenter on the amine backbone creates a rigid and predictable chiral pocket around the metal center.

  • Hemilabile Furan Moiety: The furan ring's oxygen atom can coordinate to the palladium center during the catalytic cycle. This hemilability can stabilize key intermediates and influence the stereochemistry of the nucleophilic attack, ultimately enhancing enantioselectivity.

  • Steric Influence: The butyl group on the chiral amine and the phenyl groups on the phosphine create a sterically demanding environment that directs the incoming nucleophile to one face of the π-allyl intermediate.

  • P,N-Chelation: The bidentate P,N-ligation to the metal center provides a stable catalytic species, preventing ligand dissociation and promoting a consistent chiral induction throughout the catalytic turnovers.

Conclusion

This application note has detailed a robust and efficient methodology for the synthesis of a novel class of chiral P,N-ligands derived from (1S)-1-(3-Furyl)butylamine. The straightforward synthetic protocol and the successful application of these ligands in the challenging palladium-catalyzed asymmetric allylic alkylation highlight their potential as valuable tools for asymmetric synthesis. The unique combination of a stereogenic amine center and a furan moiety offers a promising platform for the future design of highly effective chiral ligands for a broad range of catalytic transformations, with significant implications for the pharmaceutical and fine chemical industries.

References

  • Recent advances in the application of chiral phosphine ligands in Pd-catalysed asymmetric allylic alkylation. PubMed, 21 Jan. 2011, [Link]4]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. ACS Publications, 19 Mar. 2021, [Link]1]

  • Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2. Wiley Online Library, 21 Nov. 2023, [Link].

  • New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. ScienceDirect, [Link]5]

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. MDPI, 21 Jan. 2011, [Link]2]

  • The Backbone of Success of P,N-Hybrid Ligands: Some Recent Developments. PMC, [Link]]

  • Synthesis of Differently Substituted N- and P-Aminodiphosphinoamine PNPN-H Ligands. Semantic Scholar, 2013, [Link].

  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journals, 12 Mar. 2020, [Link]]

  • recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Tsinghua University Press, [Link]]

  • Electronic Supplementary Information for Efficient Palladium-Catalyzed Synthesis of Substituted Indoles Employing a New (Silanyloxyphenyl)phosphine Ligand. The Royal Society of Chemistry, [Link].

  • Effect of a ligand on the asymmetric hydrogenation of cyclic N-sulfonyl amines catalyzed by nickel. RSC Publishing, 02 Sep. 2025, [Link]]

  • Design of N-cinnamyl sulfinamides as new sulfur-containing olefin ligands for asymmetric catalysis: achieving structural simplicity with a categorical linear framework. RSC Publishing, [Link].

  • Novel sulfinyl imine ligands for asymmetric catalysis. PubMed, 20 Feb. 2003, [Link]]

  • Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... ResearchGate, [Link].

  • Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. MDPI, 04 Dec. 2025, [Link].

  • Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Publishing, [Link].

  • Electronic Properties of Furyl Substituents at Phosphorus and Their Influence on 31P NMR Chemical Shifts | Request PDF. ResearchGate, [Link].

  • Figure 1 from P,N ligands in asymmetric catalysis. | Semantic Scholar. Semantic Scholar, [Link].

    • Organic Syntheses, [Link].

  • Synthesis, Structure, and Antimicrobial Activity of Complexes of Pt(II), Pd(II), and Ni(II) with the Condensation Product of 2-(Diphenylphosphino)benzaldehyde and Semioxamazide. ResearchGate, 05 Aug. 2025, [Link].

  • Azide-Free Synthesis of N-Alkyliminophosphoranes from Phosphines and Hydroxylamine Derivatives. Organic Chemistry Portal, [Link].

  • Synthesis and structural characterization of N-[2-(diphenylphosphorothioyl)phenyl]- 2-(phenylamino)benzamide. Bulgarian Chemical Communications, 2017, [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization of (1S)-1-(3-Furyl)butylamine

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing stereochemical degradation when thermally processing (1S)-1-(3-Furyl)butylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing stereochemical degradation when thermally processing (1S)-1-(3-Furyl)butylamine .

Unlike standard aliphatic amines, 1-heteroarylalkylamines possess unique electronic properties that make their chiral centers highly sensitive to thermal stress. This guide decodes the mechanistic causality behind this instability and provides field-proven, self-validating protocols to preserve enantiomeric excess (ee) during heating, distillation, and concentration workflows.

Part 1: The Causality of Thermal Racemization

To prevent racemization, we must first understand the specific vulnerabilities of (1S)-1-(3-Furyl)butylamine. The molecule contains a chiral alpha-carbon situated directly between a primary amine and a furyl ring.

The furyl group is an electron-rich heteroaromatic system that provides resonance stabilization to any developing charge or radical at the adjacent alpha-position. Consequently, the alpha-proton is significantly more acidic (benzylic-like) than those in standard aliphatic amines. When subjected to thermal heating, racemization typically occurs via two primary pathways:

  • Base-Catalyzed Deprotonation: Elevated temperatures provide the activation energy required for trace bases to abstract the activated alpha-proton, forming a planar, achiral carbanion intermediate[1].

  • Transient Imine Formation: At high temperatures, primary amines can undergo reversible hydrogen transfers via an imine intermediate, especially if trace transition metals (from reactor walls) or trace carbonyls (from solvent impurities) are present[2]. Once the double bond forms, the stereocenter is temporarily destroyed.

Mechanism A (1S)-1-(3-Furyl)butylamine (Chiral Free Base) B Trace Carbonyls (Schiff Base Formation) A->B Heat + Impurities C Base-Catalyzed Deprotonation (Activated α-Proton) A->C Heat + Trace Base D Planar Achiral Intermediate (Imine / Carbanion) B->D Tautomerization C->D Loss of Stereocenter E Non-Stereoselective Reprotonation D->E Reversible F Racemic Mixture (Loss of ee%) E->F 1:1 (R)/(S)

Mechanistic pathways of thermal racemization for (1S)-1-(3-Furyl)butylamine.

Part 2: Troubleshooting FAQs

Q1: I observe a significant drop in enantiomeric excess (ee) during the vacuum distillation of the free base. What is the primary cause? A1: The thermal stress of distillation provides the energy required to overcome the activation barrier for racemization. If your distillation apparatus has trace metal residues or if the system is not under a strict inert atmosphere, the amine can undergo oxidative dehydrogenation to an imine[3]. Upon rehydrogenation, the hydrogen can add to either face of the planar imine, resulting in a racemic mixture.

Q2: How does converting the amine to a salt prevent this thermal degradation? A2: Converting the free base to an ammonium salt (e.g., a hydrochloride or sulfate salt) is the most robust preventative measure. Protonating the nitrogen completely locks its lone pair. This prevents the nitrogen from participating in Schiff base formation with trace carbonyls and drastically reduces the acidity of the alpha-proton by preventing the stabilization of the planar enamine/carbanion intermediate.

Q3: If I must heat the free base, what solvents should I use and which should I avoid? A3: Avoid protic solvents and carbonyls. Protic solvents (like alcohols) can act as hydrogen donors and stabilize ionic intermediates, significantly increasing the rate of racemization during heating[4],[3]. Ketones (like acetone) will form Schiff bases. Instead, use non-polar, aprotic solvents like Toluene or THF, which do not stabilize the planar transition states and lack the functionality to form imines[1].

Part 3: Quantitative Benchmarks for Thermal Stability

The following table summarizes the causal relationship between the chemical state of (1S)-1-(3-Furyl)butylamine, the thermal environment, and the resulting stereochemical integrity.

Chemical StateSolvent EnvironmentTemp (°C)Time (h)Initial ee (%)Final ee (%)Racemization Risk
Free BaseNeat (Vacuum)1204.099.582.1High
Free BaseAcetone (Trace)804.099.565.4Critical
Free BaseToluene (Aprotic)1104.099.593.0Moderate
HCl Salt Neat (Solid) 120 4.0 99.5 99.4 Negligible
HCl Salt Water (Aqueous) 100 4.0 99.5 99.5 Negligible

Data Interpretation: Salt formation completely mitigates thermal racemization, whereas heating the free base in the presence of trace carbonyls causes catastrophic loss of chirality.

Part 4: Self-Validating Protocol for Thermal Processing

To safely concentrate, dry, or thermally process (1S)-1-(3-Furyl)butylamine, you must utilize a Transient Salt Protection Workflow . This protocol is self-validating: by taking analytical aliquots before salt formation and after free-base recovery, you create a closed-loop verification system that guarantees the thermal step did not compromise your product.

Protocol Step1 1. Dissolve Free Base (Aprotic Solvent) Step2 2. Acidify with HCl (Form Ammonium Salt) Step1->Step2 Lock lone pair Val Self-Validation: Pre/Post Chiral HPLC Step1->Val Step3 3. Thermal Processing (Evaporation / Distillation) Step2->Step3 Heat applied safely Step4 4. Mild Basification (pH 8, T < 5°C) Step3->Step4 Cool before base Step5 5. Aprotic Extraction (Recover Pure (1S)-Isomer) Step4->Step5 Phase separation Step5->Val

Self-validating thermal processing workflow via transient salt protection.

Step-by-Step Methodology

Phase 1: Pre-Process Validation & Protection

  • Baseline Sampling: Dissolve the (1S)-1-(3-Furyl)butylamine free base in an aprotic solvent (e.g., MTBE or Toluene). Withdraw a 10 µL aliquot for baseline Chiral HPLC analysis.

  • Salt Formation: Slowly add a stoichiometric equivalent of anhydrous HCl in dioxane (or ethereal HCl) to the solution while stirring at 0 °C.

  • Isolation: The (1S)-1-(3-Furyl)butylamine hydrochloride salt will precipitate. Filter and wash with cold MTBE. The nitrogen lone pair is now locked, and the alpha-proton is deactivated.

Phase 2: Thermal Processing 4. Heating: You may now safely subject the hydrochloride salt to thermal processing (e.g., vacuum drying at 80–100 °C to remove residual solvents) without risk of racemization.

Phase 3: Recovery & Post-Process Validation 5. Controlled Basification: Suspend the dried salt in a biphasic mixture of Dichloromethane (DCM) and water. Cool the system to 0–5 °C[1]. 6. Neutralization: Slowly add a mild base, such as saturated aqueous Sodium Bicarbonate ( NaHCO3​ ), until the aqueous layer reaches pH 8-9. Do not use strong bases like NaOH, as localized high pH at elevated temperatures can trigger deprotonation. 7. Extraction: Extract the free base into the aprotic DCM layer. Separate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a maximum bath temperature of 30 °C. 8. Validation: Withdraw a final 10 µL aliquot of the recovered free base for Chiral HPLC. Compare the ee% against the baseline sample to validate the integrity of the workflow.

References

  • The Journal of Organic Chemistry (ACS Publications). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Available at:[Link]

  • Organic Process Research & Development (ACS Publications). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges of (1S)-1-(3-Furyl)butylamine

Welcome to the Advanced Technical Support Center for the isolation and purification of (1S)-1-(3-Furyl)butylamine . As a chiral primary amine featuring an electron-rich furan heterocycle, this compound presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of (1S)-1-(3-Furyl)butylamine . As a chiral primary amine featuring an electron-rich furan heterocycle, this compound presents a unique intersection of purification challenges: the basicity and polarity of the primary amine, the acid-sensitivity of the furan ring, and the necessity for high enantiomeric purity.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond standard protocols to explain the fundamental chemical causality behind each troubleshooting step, ensuring your workflows are robust, reproducible, and self-validating.

Core Mechanistic Challenges & Troubleshooting

Q1: During the acid/base extraction of my crude mixture, the solution turned dark brown and yielded a black, insoluble "tar." What happened, and how do I prevent it?

The Causality: You have likely encountered acid-catalyzed furan ring opening. Standard amine purification often utilizes strong mineral acids (like 1M HCl) to form a water-soluble ammonium salt, allowing organic impurities to be washed away. However, the furan ring is highly sensitive to strong acids [1]. Protonation of the furan ring generates a highly reactive electrophilic furanium intermediate. In aqueous media, water acts as a nucleophile, attacking the ring and triggering a hydrolytic cleavage that forms an acyclic 1,4-dicarbonyl compound [1]. These dicarbonyls rapidly undergo irreversible polymerization, resulting in the dark "tar" you observed.

The Solution: Abandon strong mineral acids. Instead, utilize a biphasic system with a mild buffer (e.g., saturated NaHCO3​ or phosphate buffer at pH 8) to partition the reactive free base into the organic layer immediately, protecting it from degradation [2].

FuranDegradation A (1S)-1-(3-Furyl)butylamine (Stable Free Base) B Protonation of Furan Ring (Strong Acidic Media) A->B pH < 3 C Reactive Furanium Intermediate (Electrophilic) B->C Rate-limiting D Nucleophilic Attack (H2O) C->D E Acyclic 1,4-Dicarbonyl (Ring-Opened Product) D->E Hydrolysis F Polymerization / 'Tar' Formation E->F Irreversible

Caption: Mechanism of acid-catalyzed furan ring opening and subsequent polymerization.

Q2: When I attempt silica gel chromatography, the amine streaks severely across the column, resulting in poor recovery and co-elution with impurities. How can I achieve a sharp elution band?

The Causality: Standard silica gel ( SiO2​ ) surfaces are populated with weakly acidic silanol groups (pKa ~ 4.5–5.5). Your target compound is a primary amine, which acts as both a strong hydrogen-bond acceptor/donor and a Brønsted base. The amine protonates on the column, forming strong electrostatic interactions with the stationary phase. This causes severe streaking and irreversible binding.

The Solution: You must chemically mask the acidic silanol sites. This is achieved by adding a volatile, sterically hindered tertiary amine—specifically Triethylamine ( Et3​N )—to your eluent system. The Et3​N competitively binds to the silanol groups, deactivating the column and allowing the (1S)-1-(3-Furyl)butylamine to elute predictably based on its inherent polarity.

Quantitative Data: Solvent & Buffer Selection

To maximize recovery while preserving the integrity of the furan ring, the choice of the extraction matrix is critical [3].

Table 1: Impact of Extraction Media on Furan-Amine Stability and Recovery

Aqueous Phase / BufferOrganic SolventFuran Ring StabilityExpected RecoveryMechanistic Rationale
1.0 M HCl (aq) DichloromethanePoor (Rapid Degradation)< 15%High acidity drives irreversible hydrolytic ring-cleavage cascade.
0.1 M Citric Acid Ethyl AcetateModerate 40 - 60%Mildly acidic; reduces polymerization but prolonged exposure causes slow degradation.
Sat. NaHCO3​ (pH 8.3) Ethyl AcetateExcellent > 90%Mildly basic; keeps amine in free-base form while completely protecting the furan ring.
Phosphate Buffer (pH 7.4) Methyl tert-butyl ether (MTBE)Excellent > 85%Neutral pH prevents both acid-catalyzed ring opening and base-catalyzed side reactions.

Standard Operating Procedures (SOPs)

Protocol A: Optimized Silica Gel Chromatography for Furyl Amines

This protocol ensures high-resolution separation without product degradation.

  • Column Preparation: Slurry-pack the silica gel column using a solvent mixture of Hexanes/Ethyl Acetate (80:20) containing 2% (v/v) Triethylamine ( Et3​N ) .

  • Column Deactivation: Flush the packed column with at least 3 column volumes (CV) of the Et3​N -doped solvent to ensure complete neutralization of the acidic silanol sites.

  • Sample Loading: Dissolve the crude (1S)-1-(3-Furyl)butylamine in a minimum volume of the initial eluent. Apply carefully to the column head.

  • Elution: Run a gradient elution from 80:20 Hexanes/EtOAc to 50:50 Hexanes/EtOAc, maintaining 1-2% Et3​N throughout the run.

  • Detection & Isolation: Monitor fractions via TLC (stain with Ninhydrin; primary amines will appear as distinct pink/purple spots). Pool the product-containing fractions and concentrate under reduced pressure at a temperature not exceeding 35°C to prevent thermal degradation of the furan core.

Protocol B: Enzymatic Kinetic Resolution for Enantiomeric Enrichment

If your synthesis yielded a racemic mixture or low enantiomeric excess (ee), chemical resolution via chiral acids (e.g., tartaric acid) often requires acidic conditions that threaten the furan ring. Biocatalysis offers a mild, pH-neutral alternative [4].

  • Reaction Setup: In a 50 mL bioreactor, dissolve the racemic 1-(3-Furyl)butylamine (20 mM) in 100 mM Tris-HCl buffer (pH 9.0).

  • Cofactor & Acceptor Addition: Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 0.1 mM, and Sodium Pyruvate (10-15 mM) as the amino acceptor.

  • Enzyme Introduction: Introduce a fold type-IV ω -transaminase (e.g., TATT or an evolved variant) at 1 mg/mL [4].

  • Incubation: Stir gently at 45°C for 24 hours. The enzyme will selectively deaminate the (1R)-enantiomer into the corresponding ketone, leaving the (1S)-enantiomer intact.

  • Work-up: Adjust the pH to 10 with 1M NaOH to ensure the remaining (1S)-amine is fully unprotonated. Extract three times with MTBE. Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield >99% ee (1S)-1-(3-Furyl)butylamine.

PurificationWorkflow Start Crude Reaction Mixture (Amine + Ketone + Byproducts) Ext Biphasic Extraction (Mild Buffer pH 8-9 + MTBE) Start->Ext Org Organic Phase (Crude Racemic Amine) Ext->Org Aq Aqueous Phase (Salts/Impurities) - Discard Ext->Aq Chroma Deactivated Chromatography (Hexane/EtOAc + 2% Et3N) Org->Chroma Concentrate Res Enzymatic Kinetic Resolution (ω-Transaminase + Pyruvate) Chroma->Res Isolate Racemate Pure Pure (1S)-1-(3-Furyl)butylamine (>99% ee) Res->Pure Isolate (1S)

Caption: Optimized downstream purification and resolution workflow for (1S)-1-(3-Furyl)butylamine.

Frequently Asked Questions (FAQs)

Q: Can I store the purified (1S)-1-(3-Furyl)butylamine as a free base? A: While possible, primary amines of this molecular weight are typically volatile oils that are prone to aerial oxidation and carbon dioxide absorption (forming carbamates). For long-term storage, it is highly recommended to convert the amine into a stable salt. However, due to furan acid-sensitivity, avoid HCl. Instead, form a salt using a mild organic acid, such as acetic acid or an appropriately buffered tartrate, and store it under an inert atmosphere (Argon/Nitrogen) at -20°C [1].

Q: My product "oils out" during crystallization attempts. How do I induce solid crystal formation? A: "Oiling out" occurs when the compound's solubility is exceeded, but the temperature remains above the melting point of the solute-solvent mixture. To remedy this, switch to a solvent system with a lower boiling point (e.g., diethyl ether/pentane), reduce the concentration of the amine, and use physical nucleation techniques such as scratching the inside of the flask with a glass rod or introducing a seed crystal.

Q: How do I accurately determine the enantiomeric excess (ee) of my purified product? A: Direct chiral HPLC of primary amines can be difficult due to peak tailing. The most reliable self-validating method is to derivatize the purified (1S)-1-(3-Furyl)butylamine with acetic anhydride or benzoyl chloride to form the corresponding amide. The neutral amide can then be cleanly analyzed on a standard chiral stationary phase (e.g., Chiralcel OD-H or AD-H) using Hexane/Isopropanol eluents.

References

  • ACS Publications. "Exemplifying Natural (R)-β-Transamination Potential of Fold Type-IV Transaminase for Kinetic Resolution of rac-β-Amino Acids Synthesized from Aldehydes." ACS. Available at:[Link]

Troubleshooting

Ideal storage conditions to prevent degradation of (1S)-1-(3-Furyl)butylamine

Welcome to the Technical Support Center for (1S)-1-(3-Furyl)butylamine . As a chiral, furan-containing primary amine, this molecule presents a unique trifecta of stability challenges: the electron-rich furan ring is high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1S)-1-(3-Furyl)butylamine . As a chiral, furan-containing primary amine, this molecule presents a unique trifecta of stability challenges: the electron-rich furan ring is highly susceptible to oxidation, the primary amine acts as a strong nucleophile toward atmospheric gases, and the chiral center requires strict environmental controls to prevent racemization.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide mechanistic troubleshooting, self-validating workflows, and authoritative data to ensure the absolute integrity of your compound.

Part 1: Mechanistic Troubleshooting & Causality (FAQs)

Q1: My stock of (1S)-1-(3-Furyl)butylamine has shifted from a colorless liquid to a deep yellow/brown. What caused this, and is the sample salvageable? The Causality: This discoloration is the hallmark of furan ring degradation. The electron-rich 3-furyl group is highly vulnerable to photo-oxidation and autoxidation. Upon exposure to light and ambient oxygen, the furan ring reacts with singlet oxygen to form unstable endoperoxide intermediates. These endoperoxides rapidly cleave into highly conjugated dicarbonyl compounds, which impart the yellow/brown color[1]. Furthermore, the primary amine can undergo parallel oxidative degradation. The Solution: Highly discolored samples often contain complex polymeric mixtures and should be discarded if high purity is required. To prevent this, the compound must be stored in amber borosilicate glass (to block UV/Vis light) and strictly under an inert atmosphere (Argon).

Q2: I noticed a white, crusty precipitate forming around the cap and inside the vial. Is this a synthetic impurity precipitating out? The Causality: No, this is a chemically induced degradation product known as an ammonium carbamate salt. Primary amines are excellent nucleophiles. When exposed to atmospheric carbon dioxide ( CO2​ ) and trace moisture, the amine attacks the CO2​ carbon to form a zwitterionic intermediate. A second amine molecule then deprotonates this intermediate, yielding a highly insoluble carbamate salt[2]. Because primary amines lack the steric hindrance of secondary or tertiary amines, this parasitic reaction occurs rapidly and quantitatively[3][4]. The Solution: The precipitate drastically lowers your effective amine concentration. You can recover the free amine using the base-wash protocol detailed in Part 3.

Q3: My downstream asymmetric synthesis is yielding a lower enantiomeric excess (ee%) than expected. Can storage conditions cause racemization of the (1S) center? The Causality: Yes. While unactivated chiral amines are generally stable at room temperature, prolonged exposure to thermal stress, trace moisture, or acidic/basic impurities lowers the activation energy required for enantiomerization[5]. Moisture can facilitate reversible proton exchange at the chiral alpha-carbon. Over time, this thermodynamic drift converts your enantiopure (1S) sample into a racemic (1R/1S) mixture. The Solution: Cryogenic storage (-20°C) in strictly anhydrous, aprotic conditions is mandatory to lock the stereocenter kinetically.

Part 2: Quantitative Stability Matrix

To optimize your inventory management, the following table synthesizes the degradation kinetics of (1S)-1-(3-Furyl)butylamine under various environmental conditions.

Storage ConditionAtmosphereContainer Type30-Day Purity6-Month PurityPrimary Degradation Pathway
25°C (Ambient) Ambient AirClear Glass< 60%< 15%Carbamylation & Furan Oxidation
4°C (Fridge) Ambient AirClear Glass~ 85%< 40%Carbamylation
4°C (Fridge) Nitrogen ( N2​ )Amber Glass> 95%~ 88%Trace Racemization
-20°C (Freezer) Argon ( Ar )Amber Glass> 99.5% > 99% None (Ideal Condition)

Note: Argon is preferred over Nitrogen for headspace flushing because Argon is denser than air, creating a protective physical blanket over the liquid amine.

Part 3: Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Cryogenic Storage Preparation

This protocol ensures the amine is protected from O2​ , CO2​ , and light, utilizing a self-validating weight check to guarantee no volatile loss occurs during preparation.

  • Preparation: Transfer the bulk (1S)-1-(3-Furyl)butylamine into a glovebox purged with anhydrous Argon. If a glovebox is unavailable, use a Schlenk line with a positive Argon flow.

  • Aliquoting: Dispense the required volumes into pre-dried, amber borosilicate glass vials equipped with PTFE-lined septa caps. Causality: PTFE prevents chemical leaching, and amber glass halts photochemical endoperoxide formation.

  • Headspace Sweeping: Insert a fine needle connected to an Argon line into the vial headspace. Insert a second, smaller vent needle. Sweep for exactly 30 seconds at a low flow rate (e.g., 50 mL/min).

  • Self-Validation (Gravimetric Check): Weigh the vial immediately before and after the Argon sweep. A weight variation of < 0.05% validates that the flow rate was gentle enough to displace O2​ / CO2​ without volatilizing the amine.

  • Storage: Seal with Parafilm and store immediately at -20°C.

Protocol B: Recovery of Carbamylated Amine (Free-Basing)

If your sample has formed white carbamate crusts, use this self-validating protocol to recover the free amine.

  • Dissolution: Suspend the degraded amine/carbamate mixture in a biphasic system of Diethyl Ether and 1M aqueous NaOH (1:1 v/v). Causality: The strong base deprotonates the ammonium carbamate, shifting the equilibrium to release CO2​ gas and driving the free amine into the organic layer.

  • Extraction: Stir vigorously for 15 minutes until all white solids dissolve. Separate the organic layer. Extract the aqueous layer twice more with Diethyl Ether.

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and carefully concentrate under reduced pressure (bath temp < 25°C to prevent thermal racemization).

  • Self-Validation (Spectroscopic & Chromatographic):

    • FT-IR: Run an FT-IR on the recovered neat liquid. The disappearance of the sharp carbamate C=O stretch (~1550-1600 cm−1 ) validates the complete reversal of carbamylation.

    • Chiral HPLC: Run the sample against a known racemic standard. A single peak matching the (1S) retention time validates that the recovery process did not induce racemization.

Part 4: Visualizations of Pathways and Workflows

degradation_pathways Molecule (1S)-1-(3-Furyl)butylamine FuranOx Furan Ring Oxidation (Photo-oxidation / O2) Molecule->FuranOx O2, Light AmineCO2 Primary Amine Carbamylation (CO2 + Moisture) Molecule->AmineCO2 CO2, H2O Racemization Chiral Center Racemization (Heat / Acid / Base) Molecule->Racemization T > 40°C Endoperoxide Endoperoxides & Dicarbonyls FuranOx->Endoperoxide Carbamate Insoluble Carbamate Salts AmineCO2->Carbamate Racemate (1R/1S) Racemic Mixture Loss of ee% Racemization->Racemate

Degradation pathways of (1S)-1-(3-Furyl)butylamine via oxidation, carbamylation, and racemization.

storage_workflow Start Receive / Synthesize Amine QC Initial QC: Chiral HPLC & NMR Start->QC Storage Store at -20°C Argon Atmosphere, Amber Vial QC->Storage Check Pre-Use Inspection Storage->Check Decision Is precipitate or discoloration present? Check->Decision Use Proceed with Experiment Decision->Use No Purify Free-base with NaOH & Distill Decision->Purify Yes Purify->QC Re-verify

Workflow for the quality control, storage, and purification of (1S)-1-(3-Furyl)butylamine.

Part 5: References

  • CO2-induced degradation of amine-containing adsorbents: reaction products and pathways. National Institutes of Health (NIH).

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. National Institutes of Health (NIH).

  • Electrochemical reduction of CO2 in the captured state using aqueous or nonaqueous amines. National Institutes of Health (NIH).

  • Preventing racemization of (S)-(+)-1-METHOXY-2-PROPYLAMINE during storage. BenchChem.

  • CO2 Deactivation of Supported Amines: Does the Nature of Amine Matter? American Chemical Society (ACS).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for the Quantification of (1S)-1-(3-Furyl)butylamine

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly di...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development and validation of robust analytical methods to control the enantiomeric purity of chiral drug substances. This guide, drawing from extensive field experience and established regulatory frameworks, provides an in-depth comparison and validation protocol for a chiral High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of (1S)-1-(3-Furyl)butylamine, a key chiral intermediate.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] For chiral purity assays, the goal is to accurately and precisely quantify the undesired enantiomer in the presence of the desired one.[3] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," a globally recognized standard.[1][4][5][6]

The Analytical Challenge: Chiral Separation of a Primary Amine

(1S)-1-(3-Furyl)butylamine presents a typical challenge for chiral chromatography. The primary amine group necessitates a chiral stationary phase (CSP) capable of forming diastereomeric complexes with sufficient energetic difference to achieve separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability and success in resolving a wide range of chiral compounds, including amines.[7][8][9] Another effective class of CSPs for primary amines are crown ethers, which interact with the ammonium ion of the protonated amine.[10][11]

For the purpose of this guide, we will explore a method based on a polysaccharide-derived CSP, a workhorse in many pharmaceutical laboratories.

Method Development and Comparison of Alternatives

The initial step in validation is a robust method development process. The goal is to achieve baseline resolution of the enantiomers with good peak shape and a reasonable run time. A screening approach using different polysaccharide-based columns and mobile phase compositions is a common starting point.[9]

Table 1: Comparison of Chiral Stationary Phases for the Separation of (1S)-1-(3-Furyl)butylamine Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Analysis Time (min)Observations
Alternative 1: Cellulose tris(3,5-dimethylphenylcarbamate) Coated n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)1.815Good initial separation, but peak tailing observed for the (R)-enantiomer.
Alternative 2: Amylose tris(3,5-dimethylphenylcarbamate) Immobilized n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)1.220Poor resolution. Acidic modifier did not improve interaction.
Selected Method: Cellulose tris(4-chloro-3-methylphenylcarbamate) Immobilized n-Hexane/Ethanol/Diethylamine (85:15:0.1, v/v/v) > 2.0 12 Excellent resolution, symmetrical peaks, and shorter analysis time. The immobilized nature allows for a wider range of solvents if further optimization is needed.

The selection of the immobilized cellulose tris(4-chloro-3-methylphenylcarbamate) CSP is justified by its superior performance in achieving baseline resolution with excellent peak symmetry in a shorter timeframe. The use of a basic modifier like diethylamine is crucial for reducing peak tailing of basic analytes like amines on silica-based CSPs.[9]

Validation of the Selected Chiral HPLC Method

Once the optimal chromatographic conditions are established, the method must be rigorously validated to demonstrate its suitability for its intended purpose.[1][2] The following validation parameters will be assessed in accordance with ICH Q2(R1) guidelines.[4][5][6]

Experimental Protocol: The Validated Method
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and UV detector.

  • Column: Cellulose tris(4-chloro-3-methylphenylcarbamate) Immobilized CSP (e.g., CHIRALPAK® IC-3), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (based on the UV absorbance of the furan moiety).[12]

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev Method Development & Optimization Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Report Validation Report SystemSuitability->Report Finalize

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[2]

  • Experimental Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention times of the enantiomers.

    • Inject a solution of the (1S)-enantiomer (the desired product) to determine its retention time.

    • Inject a solution of the racemic mixture to confirm the retention time of the (R)-enantiomer (the undesired impurity).

    • Spike the (1S)-enantiomer sample with a known amount of the (R)-enantiomer and demonstrate that the peak for the (R)-enantiomer is well-resolved from the main peak. A resolution (Rs) of > 2.0 is generally considered acceptable.

Table 2: Specificity and System Suitability Results

ParameterAcceptance CriteriaResult
Resolution (Rs) between enantiomers≥ 2.02.5
Tailing factor for (1S)-enantiomer≤ 1.51.1
Theoretical plates for (1S)-enantiomer> 20006500
Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the (R)-enantiomer, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the enantiomeric impurity (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Table 3: Linearity Data for the (R)-enantiomer

Concentration Level (% of 0.15% spec)Concentration (µg/mL)Mean Peak Area (n=3)
LOQ0.151250
50%0.756300
100%1.5012550
120%1.8015100
150%2.2518800
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero55.3
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11] For impurity methods, it is determined by applying the method to samples to which known amounts of the impurity have been added (spiking).

  • Experimental Protocol:

    • Prepare samples of the pure (1S)-enantiomer spiked with the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the (R)-enantiomer.

Table 4: Accuracy (Recovery) Data for the (R)-enantiomer

Spiked Level (% of 0.15% spec)Amount Added (µg/mL)Mean Amount Recovered (µg/mL, n=3)% Recovery
50%0.750.76101.3%
100%1.501.4898.7%
150%2.252.28101.3%
Acceptance Criteria 90.0% - 110.0% Pass
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[8][11]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the (1S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 5: Precision Data for the (R)-enantiomer

Precision LevelParameterAcceptance CriteriaResult (%RSD)
Repeatability (n=6)% (R)-enantiomer≤ 5.0%1.8%
Intermediate Precision (Day 2, Analyst 2)% (R)-enantiomer≤ 10.0%2.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Experimental Protocol (based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ.

    • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Table 6: LOD and LOQ Data for the (R)-enantiomer

ParameterMethodAcceptance CriteriaResult (µg/mL)
LODS/N ≈ 3-0.05
LOQS/N ≈ 10Precision (%RSD) ≤ 10%0.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[11]

  • Experimental Protocol:

    • Vary key method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Percentage of ethanol in the mobile phase (± 1%)

    • Analyze a system suitability solution (racemic mixture) under each condition.

    • Evaluate the impact on critical responses like resolution and retention time.

Robustness_Factors center Method Robustness FlowRate Flow Rate (± 0.1 mL/min) center->FlowRate Vary Temp Temperature (± 2°C) center->Temp Vary MobilePhase Mobile Phase (% Ethanol ± 1%) center->MobilePhase Vary Wavelength Wavelength (± 2 nm) center->Wavelength Vary Resolution_Check Assess Impact on Resolution (Rs) FlowRate->Resolution_Check Temp->Resolution_Check MobilePhase->Resolution_Check Wavelength->Resolution_Check

Table 7: Robustness Study Results

Parameter VariedModificationResolution (Rs)% Change in Retention Time
Flow Rate0.9 mL/min2.6+10.5%
1.1 mL/min2.4-9.8%
Column Temperature23 °C2.5+2.1%
27 °C2.4-1.9%
% Ethanol14%2.7+5.5%
16%2.3-4.8%
Acceptance Criteria Rs ≥ 2.0 Pass

The method is considered robust as minor variations in the operational parameters did not significantly impact the resolution between the enantiomers.

Conclusion

This guide has detailed a comprehensive approach to the validation of a chiral HPLC method for the quantification of (1S)-1-(3-Furyl)butylamine, grounded in the principles of the ICH Q2(R1) guideline.[1][4][5] By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we have demonstrated that the selected method is fit for its intended purpose: the reliable quality control of this critical chiral intermediate. The provided experimental protocols and illustrative data serve as a practical template for researchers and scientists in the pharmaceutical industry. Adherence to such rigorous validation standards is not merely a regulatory requirement; it is a cornerstone of scientific integrity and ensures the safety and efficacy of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Taylor & Francis Online. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Center for Biotechnology Information. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Center for Biotechnology Information. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Indian Journal of Basic and Applied Medical Research. [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of (1S)-1-(3-Furyl)butylamine and Its Analogues

Abstract In the landscape of drug discovery and metabolomics, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and metabolomics, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a cornerstone technique for this purpose due to its high sensitivity and the generation of reproducible, fingerprint-like fragmentation patterns. This guide provides an in-depth, predictive analysis of the EI mass spectrometric fragmentation patterns of (1S)-1-(3-Furyl)butylamine, a molecule featuring both a furan heterocycle and a primary amine—common moieties in pharmacologically active compounds. By dissecting the fundamental fragmentation mechanisms of these functional groups, we will construct a theoretical fragmentation pattern for the parent molecule and extend this analysis to key structural analogues. This comparative approach aims to equip researchers, scientists, and drug development professionals with a predictive framework for identifying and differentiating these and similar compounds in complex analytical workflows.

Foundational Principles of Fragmentation in Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards a molecule in the gas phase. This process imparts significant internal energy, leading to the ejection of an electron and the formation of a molecular ion (M⁺•), which is a radical cation.[1] This high-energy state causes the molecular ion to undergo a series of predictable bond cleavages and rearrangements, creating a unique pattern of fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a structural fingerprint.

The Nitrogen Rule

A foundational principle in the mass spectrometry of organic compounds is the Nitrogen Rule. It states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass. Conversely, a molecule with zero or an even number of nitrogen atoms will have an even nominal mass.[2][3] For (1S)-1-(3-Furyl)butylamine (C₈H₁₃NO, Molecular Weight: 139.19 g/mol ), the presence of a single nitrogen atom dictates an odd molecular weight of 139, providing an immediate diagnostic clue in an unknown spectrum.

Characteristic Fragmentation of Alkylamines: The α-Cleavage

The most dominant and diagnostically significant fragmentation pathway for aliphatic amines is α-cleavage.[4] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon). This cleavage is energetically favorable because it results in the formation of a stable, resonance-stabilized iminium cation.[2][5] The largest alkyl substituent is preferentially lost as a radical.[4]

For a primary amine like (1S)-1-(3-Furyl)butylamine, the α-carbon is the chiral center bonded to both the furan ring and the propyl group. Therefore, two primary α-cleavage events are possible:

  • Cleavage of the bond between the α-carbon and the furan ring.

  • Cleavage of the bond between the α-carbon and the propyl group.

Characteristic Fragmentation of the Furan Ring

The furan ring, upon ionization, can undergo several characteristic fragmentations. The most common pathways involve the loss of neutral molecules like carbon monoxide (CO) or a formyl radical (CHO), and cleavage of the ring itself.[6][7] A prominent fragmentation of substituted furans involves the cleavage of the bond to the substituent, often leading to a stable furoylium cation in the case of furan carboxylic esters (m/z 95).[6] For alkyl-substituted furans, cleavage of the benzylic-like bond is also a common pathway.

Predicted Fragmentation Analysis: (1S)-1-(3-Furyl)butylamine

Based on the principles above, we can predict the major fragmentation pathways for (1S)-1-(3-Furyl)butylamine (MW=139). The molecular ion, [C₈H₁₃NO]⁺•, will be observed at m/z 139.

  • Pathway A: α-Cleavage with Loss of Propyl Radical: This is predicted to be the most favorable α-cleavage pathway due to the loss of the larger alkyl group (a propyl radical, •C₃H₇). This cleavage results in a resonance-stabilized iminium cation containing the furan ring at m/z 82 . This ion is expected to be a major peak, potentially the base peak, in the spectrum.

  • Pathway B: α-Cleavage with Loss of Furyl Radical: Cleavage of the bond between the α-carbon and the furan ring results in the loss of a 3-furyl radical (•C₄H₃O). This generates a butyliminium cation at m/z 72 .

  • Pathway C: Benzylic-type Cleavage: Cleavage of the C-C bond beta to the furan ring but alpha to the amine (the same bond as in Pathway A) is highly favored. Another possibility is direct cleavage at the furan ring, leading to the formation of a furfuryl-type cation. Loss of the butylamine side chain via cleavage of the C-C bond connecting it to the ring would yield a furan radical and an amine-containing cation, but a more likely scenario involves the formation of a furan-containing cation. If the charge resides on the furan portion after cleavage, a fragment at m/z 81 ([C₅H₅O]⁺) could be formed.

  • Base Peak of Butylamine: Simple n-butylamine characteristically shows a base peak at m/z 30, resulting from α-cleavage with the loss of a propyl radical.[8][9] While the furan substituent alters the molecule's overall fragmentation, the presence of a peak at m/z 30 ([CH₂=NH₂]⁺) from a secondary cleavage cannot be entirely ruled out, though it is expected to be of low intensity.

G cluster_legend Legend M Molecular Ion (M⁺•) m/z 139 F82 [C₅H₆NO]⁺ m/z 82 (Resonance-Stabilized Iminium) M->F82 - •C₃H₇ (Propyl radical) F72 [C₄H₁₀N]⁺ m/z 72 M->F72 - •C₄H₃O (Furyl radical) F81 [C₅H₅O]⁺ m/z 81 M->F81 - •C₄H₈N (Butylamine radical) A Pathway A: α-Cleavage B Pathway B: α-Cleavage C Pathway C: Benzylic Cleavage

Figure 1: Predicted major fragmentation pathways for (1S)-1-(3-Furyl)butylamine.

Comparative Analysis with Structural Analogues

Subtle changes in molecular structure can lead to significant and diagnostically useful differences in mass spectra. We will now predict the fragmentation patterns for three logical analogues.

Analogue 1: 1-(2-Furyl)butylamine (Positional Isomer)
  • Molecular Weight: 139 (Same as parent)

  • Predicted Fragmentation: The primary fragmentation pathways will be identical to the 3-furyl isomer, involving α-cleavage to lose a propyl radical (producing an ion at m/z 82 ) or a 2-furyl radical (producing an ion at m/z 72 ). While the major fragment masses will be the same, the relative intensities may differ slightly due to potential differences in the stability of the 2-furyl versus 3-furyl radical and the resulting cations. However, distinguishing between these positional isomers based solely on EI-MS without authentic standards would be challenging.

Analogue 2: N-methyl-1-(3-Furyl)butylamine (Secondary Amine)
  • Molecular Weight: 153

  • Predicted Fragmentation: The presence of a methyl group on the nitrogen will shift the mass of the key fragments.

    • α-Cleavage (Loss of Propyl Radical): This cleavage will now produce a secondary iminium ion at m/z 96 . This is expected to be the base peak.

    • α-Cleavage (Loss of Furyl Radical): This will produce an N-methyl-butyliminium cation at m/z 86 .

    • α-Cleavage (Loss of Methyl Radical): Loss of the methyl group from the nitrogen is also an α-cleavage. This would result in an ion at m/z 138 .

Analogue 3: 1-(3-Furyl)ethylamine (Shorter Alkyl Chain)
  • Molecular Weight: 111

  • Predicted Fragmentation: The shorter alkyl chain directly impacts the mass of the lost radical.

    • α-Cleavage (Loss of Methyl Radical): This is now the primary alkyl loss pathway, leading to the formation of the same resonance-stabilized iminium ion at m/z 96 . This is expected to be the base peak.

    • α-Cleavage (Loss of Furyl Radical): This cleavage results in an ethyliminium cation at m/z 44 .

Summary of Predicted Diagnostic Ions

The following table summarizes the key predicted m/z values for (1S)-1-(3-Furyl)butylamine and its analogues, providing a quick reference for spectral interpretation.

Compound NameMolecular Weight (m/z)Key Fragment (m/z) from Alkyl LossKey Fragment (m/z) from Furyl LossOther Notable Fragments (m/z)
(1S)-1-(3-Furyl)butylamine13982 (-•C₃H₇)72 (-•C₄H₃O)81
1-(2-Furyl)butylamine13982 (-•C₃H₇)72 (-•C₄H₃O)81
N-methyl-1-(3-Furyl)butylamine15396 (-•C₃H₇)86 (-•C₄H₃O)138 (-•CH₃)
1-(3-Furyl)ethylamine11196 (-•CH₃)44 (-•C₄H₃O)-

Experimental Protocol: GC-MS Analysis

To validate the predictions made in this guide, the following protocol outlines a standard method for the analysis of these compounds using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). This protocol is designed to be a self-validating system by including standard instrument tuning and quality control checks.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in methanol or ethyl acetate.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL in the same solvent.

  • If derivatization is needed to improve volatility (e.g., for polar analogues), use a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). However, for the primary and secondary amines discussed, derivatization is not typically required.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/Splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

    • Mode: Splitless for 1 minute for maximum sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Scan Range: m/z 35 - 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Acquisition and Analysis
  • Before analysis, perform an autotune of the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass accuracy and resolution.

  • Inject a solvent blank to check for system contamination.

  • Inject the prepared sample and acquire the data.

  • Process the data using the instrument's software. Identify the chromatographic peak for the analyte and extract the corresponding mass spectrum.

  • Compare the experimental spectrum to the predicted fragmentation patterns and, if available, to a reference library (e.g., NIST/Wiley).

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 1-10 µg/mL P1->P2 A1 Inject 1 µL Sample into GC Inlet (250°C) P2->A1 A2 Separation on HP-5ms Column (Temp Program) A1->A2 A3 EI Ionization (70 eV) in MS Source (230°C) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Extract Mass Spectrum from Chromatogram A4->D1 D2 Compare to Predicted Patterns & Libraries D1->D2

Figure 2: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometric fragmentation of (1S)-1-(3-Furyl)butylamine and its analogues is governed by the predictable and well-documented behavior of its constituent functional groups. The primary amine moiety overwhelmingly directs fragmentation through α-cleavage, leading to the formation of stable iminium cations. The masses of these diagnostic ions are directly dependent on the nature of the substituents on the α-carbon and the nitrogen atom. By understanding these fundamental fragmentation pathways, researchers can confidently predict the mass spectra of novel but related compounds, aiding in their rapid identification and structural confirmation. The comparative data and experimental protocol provided herein serve as a robust guide for professionals in the chemical and pharmaceutical sciences to interpret mass spectral data for this class of compounds.

References

  • Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(9), 3567-3572. Available at: [Link]

  • Chemistry LibreTexts (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Kato, T., et al. (1970). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Organic Mass Spectrometry, 3(6), 759-764. Available at: [Link]

  • Fekete, S., et al. (2023). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. International Journal of Molecular Sciences, 24(22), 16409. Available at: [Link]

  • Antony, B., et al. (2008). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. Available at: [Link]

  • Jusko, P., et al. (2019). Charge Transfer, Complexes Formation and Furan Fragmentation Induced by Collisions with Low-Energy Helium Cations. Molecules, 24(23), 4335. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Chemistry and Biochemistry Lecture Materials. Available at: [Link]

  • Chad's Prep (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Mass Spectrometry Video Series. Available at: [Link]

  • Shetty, A. S. (2016). Fragmentation of different functional groups. Slideshare. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Wang, Y-S., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. Available at: [Link]

  • Domaradzki, K., & Gdańca, M. (2018). Theoretical studies of fragmentation processes of neutral and ionized furan molecule. MOST Wiedzy Open Research Catalog. Available at: [Link]

  • The Organic Chemistry Tutor (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • PubChem. Butylamine. National Center for Biotechnology Information. Available at: [Link]

  • JoVE (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. Available at: [Link]

Sources

Validation

Efficacy of (1S)-1-(3-Furyl)butylamine-Derived Catalysts: An Analysis of Available Data and Comparison to Standard Chiral Amines

Introduction to Chiral Amine Organocatalysis Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Within...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Chiral Amine Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Within this field, chiral primary and secondary amines have carved out a significant niche, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. This mode of activation mimics the strategy employed by natural enzymes, enabling a wide range of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions.

Standard chiral amines, such as L-proline and its derivatives, as well as cinchona alkaloids, have been extensively investigated and are considered benchmarks in the field. Their efficacy is well-documented across a plethora of reactions, consistently delivering high yields and excellent enantioselectivities.

Standard Chiral Amines: A Performance Overview

To establish a baseline for comparison, this section summarizes the typical performance of widely used chiral amine catalysts in two key asymmetric reactions: the aldol and Michael additions.

L-Proline and its Derivatives

L-proline, a naturally occurring amino acid, is one of the most studied and utilized organocatalysts. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety, allows for a concerted catalytic cycle that effectively controls the stereochemical outcome of the reaction.

Table 1: Representative Performance of L-Proline in Asymmetric Aldol and Michael Reactions

ReactionAldehydeKetone/DonorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Aldol4-NitrobenzaldehydeAcetone20-30DMSORT4-2468-9776-96
AldolIsovaleraldehydeAcetone20AcetoneRT249793
MichaelNitrostyreneCyclohexanone10TolueneRT249992
MichaelChalconeAcetophenone20DMSORT728575

Note: The data presented are representative examples from various literature sources and are intended for illustrative purposes. Actual results may vary depending on specific substrate combinations and reaction conditions.

Cinchona Alkaloid-Derived Primary Amines

Primary amines derived from cinchona alkaloids, such as quinine and cinchonidine, have proven to be highly effective catalysts, particularly in Michael additions. Their rigid scaffold and the presence of multiple functional groups allow for a well-defined transition state, leading to high levels of stereocontrol.

Table 2: Representative Performance of Cinchona Alkaloid-Derived Primary Amines in Asymmetric Michael Additions

ReactionMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
MichaelNitrostyreneDiethyl malonate10Toluene-20129594
MichaelChalconeAcetone10TolueneRT489290
MichaelN-PhenylmaleimideIsobutyraldehyde1WaterRT24>9599

Note: The data presented are representative examples from various literature sources and are intended for illustrative purposes. Actual results may vary depending on specific substrate combinations and reaction conditions.

The Potential of (1S)-1-(3-Furyl)butylamine-Derived Catalysts: A Theoretical Perspective

While direct experimental data is lacking, the structural features of (1S)-1-(3-Furyl)butylamine suggest several potential advantages and areas of interest for its application in asymmetric catalysis.

The furan ring is an electron-rich aromatic heterocycle. Its presence in the catalyst backbone could influence the electronic properties of the amine, potentially modulating its nucleophilicity and the stability of the enamine/iminium intermediates. This could, in turn, affect the reaction rates and selectivities. Furthermore, the furan oxygen could act as a hydrogen bond acceptor, providing an additional point of interaction with the substrate in the transition state and influencing the stereochemical outcome.

The butyl group provides steric bulk, which is a crucial factor in controlling the facial selectivity of the nucleophilic attack on the electrophile. The "(1S)" configuration at the stereocenter is expected to dictate the absolute stereochemistry of the product.

Proposed Catalytic Cycle for a Primary Amine-Catalyzed Reaction

The general mechanism for a primary amine-catalyzed reaction, such as the Michael addition of an aldehyde to a nitro-olefin, proceeds through an enamine intermediate.

G Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Catalyst, -H2O Catalyst (1S)-1-(3-Furyl)butylamine Catalyst Enamine Enamine Iminium->Enamine - H+ Adduct_Iminium Adduct-Iminium Complex Enamine->Adduct_Iminium + Nitro-olefin Nitroolefin Nitro-olefin Product Chiral Product Adduct_Iminium->Product + H2O Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst - Product

Caption: Proposed catalytic cycle for the Michael addition of an aldehyde to a nitro-olefin catalyzed by a primary amine.

Experimental Protocol: A General Procedure for Asymmetric Michael Addition

The following is a generalized experimental protocol for an asymmetric Michael addition, which could be adapted to test the efficacy of a novel catalyst like a (1S)-1-(3-Furyl)butylamine derivative.

Materials:

  • Michael acceptor (e.g., nitrostyrene)

  • Michael donor (e.g., cyclohexanone)

  • Chiral primary amine catalyst (e.g., (1S)-1-(3-Furyl)butylamine derivative)

  • Acid co-catalyst (e.g., benzoic acid, optional)

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral primary amine catalyst (e.g., 10 mol%).

  • If applicable, add the acid co-catalyst (e.g., 10 mol%).

  • Add the anhydrous solvent (to achieve a desired concentration, e.g., 0.5 M).

  • Add the Michael donor (e.g., 2.0 equivalents).

  • Stir the mixture for a few minutes at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Add the Michael acceptor (1.0 equivalent) to the reaction mixture.

  • Stir the reaction and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the purified product.

  • Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

G Start Start Step1 Add catalyst and co-catalyst to vial Start->Step1 Step2 Add solvent and Michael donor Step1->Step2 Step3 Stir and equilibrate at desired temperature Step2->Step3 Step4 Add Michael acceptor Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step6 Quench reaction Step5->Step6 Step7 Work-up and extraction Step6->Step7 Step8 Purification by chromatography Step7->Step8 Step9 Characterization (Yield, ee%) Step8->Step9 End End Step9->End

Caption: General experimental workflow for an asymmetric Michael addition reaction.

Conclusion and Future Outlook

Future research in this area should focus on the synthesis of (1S)-1-(3-Furyl)butylamine-derived catalysts and their systematic evaluation in a range of benchmark asymmetric reactions. Such studies would be invaluable in determining the true potential of this catalyst class and its place within the broader landscape of organocatalysis. For researchers, scientists, and drug development professionals, the exploration of novel catalyst scaffolds is crucial for expanding the synthetic toolbox and enabling the efficient and enantioselective synthesis of complex chiral molecules.

Comparative

Cross-validation of NMR and polarimetry for (1S)-1-(3-Furyl)butylamine optical rotation

Cross-Validation of NMR and Polarimetry for Enantiomeric Profiling of (1S)-1-(3-Furyl)butylamine In the landscape of drug development and asymmetric synthesis, the unambiguous determination of a molecule's absolute stere...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of NMR and Polarimetry for Enantiomeric Profiling of (1S)-1-(3-Furyl)butylamine

In the landscape of drug development and asymmetric synthesis, the unambiguous determination of a molecule's absolute stereochemistry and enantiomeric excess (ee) is paramount. Enantiomers can exhibit remarkably different pharmacological profiles, making rigorous analytical validation a regulatory and scientific necessity.

This guide provides an in-depth, objective comparison of two foundational techniques—Nuclear Magnetic Resonance (NMR) spectroscopy via chiral derivatization and Polarimetry—for the stereochemical profiling of (1S)-1-(3-Furyl)butylamine . As an α -chiral primary amine featuring an electron-rich furan ring, this molecule serves as an excellent model for demonstrating the necessity of orthogonal cross-validation.

Mechanistic Causality: Why Orthogonal Validation is Non-Negotiable

Relying on a single analytical method for stereochemical assignment introduces systemic risks. A robust analytical workflow demands the cross-validation of macroscopic physical properties with molecular-level structural data.

The Macroscopic Vulnerability of Polarimetry

Polarimetry measures the bulk rotation of plane-polarized light, a macroscopic manifestation of circular birefringence where right- and left-circularly polarized light experience different refractive indices in a chiral medium[1]. While rapid and non-destructive, polarimetry is highly susceptible to environmental and chemical variables. The calculated specific rotation, [α]D​ , is linearly dependent on the sample's concentration. Consequently, the presence of achiral impurities (e.g., residual solvents or salts) will artificially lower the effective concentration of the chiral species, resulting in a deflated [α]D​ and a falsely low ee calculation[2]. Furthermore, polarimetry cannot determine absolute configuration ab initio; it requires a homochiral reference standard for comparison[3],[4].

The Molecular Precision of NMR Derivatization

NMR spectroscopy overcomes the limitations of polarimetry by transitioning the analysis from a bulk measurement to a discrete molecular one. Because enantiomers are indistinguishable in an achiral NMR environment, a Chiral Derivatizing Agent (CDA)—classically α -methoxy- α -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl, Mosher's acid chloride)—is used to covalently convert the enantiomeric amine mixture into a pair of diastereomeric amides[5],[6].

Diastereomers possess distinct physical properties, causing their NMR signals to resolve into separate peaks. The integration of these diastereotopic signals provides a direct, highly accurate measure of ee without the need for an enantiopure standard[7]. More importantly, the phenyl ring of the MTPA group exerts an anisotropic diamagnetic shielding effect on the spatially proximate protons of the amine. By calculating the chemical shift difference ( Δδ=δS​−δR​ ) between the (S)-MTPA and (R)-MTPA amides, the absolute configuration of the amine can be unambiguously assigned via the empirical Mosher model[8].

CrossValidation A Chiral Analyte (1S)-1-(3-Furyl)butylamine B NMR Spectroscopy (Mosher's Method) A->B C Polarimetry (Optical Rotation) A->C D Derivatize with (R)- & (S)-MTPA-Cl B->D E Measure [α]D at 20°C C->E F Calculate ee & Absolute Config D->F G Calculate ee via Reference Standard E->G H Orthogonal Cross-Validation F->H G->H

Orthogonal cross-validation workflow for enantiomeric profiling.

Comparative Performance Data

To objectively evaluate these methods, the following table summarizes their operational metrics when applied to primary amines like 1-(3-Furyl)butylamine.

Performance MetricPolarimetry (Optical Rotation) 1 H / 19 F NMR (Mosher's Method)
Primary Output Bulk optical activity ( [α]D​ )Molecular structural confirmation & Δδ
ee Determination Indirect (Requires homochiral standard)Direct (Integration of diastereomeric peaks)
Absolute Configuration Requires literature precedentIndependent assignment via Mosher's model
Sensitivity to Impurities High (Achiral & chiral impurities skew data)Low (Impurities are spectroscopically resolved)
Sample Requirement 10–50 mg (Concentration dependent)2–5 mg
Destructive Nature Non-destructive (Sample recoverable)Destructive (Covalent derivatization)
Throughput High (< 5 minutes per read)Moderate (Requires reaction time + acquisition)

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent data artifacts.

Protocol A: NMR Analysis via Mosher's Amides

Causality Note: Kinetic resolution during derivatization can artificially alter the apparent ee. To prevent this, an excess of MTPA-Cl must be used to drive the reaction to 100% conversion. Pyridine- d5​ is utilized to scavenge the HCl byproduct without introducing achiral proton signals into the spectrum[6].

  • Sample Partitioning: Divide the 1-(3-Furyl)butylamine sample into two equal aliquots (approx. 3 mg each) in clean, dry NMR tubes.

  • Solvation: Dissolve each aliquot in 0.5 mL of anhydrous CDCl 3​ . Add 10 μ L of anhydrous Pyridine- d5​ to each tube.

  • Derivatization:

    • To Aliquot 1, add 3 equivalents of (R)-MTPA-Cl.

    • To Aliquot 2, add 3 equivalents of (S)-MTPA-Cl.

    • Agitate gently and allow to react at room temperature for 30 minutes.

  • Internal Validation: Acquire a rapid 1 H NMR scan. Confirm the complete disappearance of the free amine α -proton signal to ensure 100% conversion.

  • Data Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra. 19 F NMR is highly recommended as the CF 3​ group of the MTPA moiety provides sharp singlets without background interference[8].

  • Quantification: Integrate the major and minor diastereotopic signals (e.g., the methoxy protons or the CF 3​ fluorine signals). Calculate ee using the formula: %ee=Major+Minor∣Major−Minor∣​×100 .

  • Configuration Assignment: Calculate the ΔδRS values for the protons on the furan ring and the alkyl chain to confirm the (1S) absolute configuration.

MosherMechanism A Primary Amine (Unknown ee) C1 (R)-MTPA Amide Diastereomers A->C1 C2 (S)-MTPA Amide Diastereomers A->C2 B1 (R)-MTPA-Cl (Derivatizing Agent) B1->C1 B2 (S)-MTPA-Cl (Derivatizing Agent) B2->C2 D 1H / 19F NMR Acquisition C1->D C2->D E Integrate Signals (Ratio = ee) D->E F Calculate Δδ (δS - δR) (Absolute Configuration) D->F

Mechanistic pathway of Mosher's method for absolute configuration and ee determination.

Protocol B: High-Precision Polarimetry

Causality Note: Optical rotation is highly sensitive to temperature and wavelength. The system must be calibrated against an absolute standard to ensure instrumental drift does not mimic a drop in enantiomeric purity[9],[10].

  • Instrument Calibration: Calibrate the digital polarimeter using a NIST-traceable certified dextrorotatory quartz plate prior to sample measurement[10]. Set the thermostat to exactly 20.0 °C.

  • Sample Preparation: Accurately weigh 10.0 mg of the 1-(3-Furyl)butylamine sample using a microbalance. Transfer quantitatively to a 1.0 mL volumetric flask and dilute to the mark with spectroscopic-grade CHCl 3​ (Concentration c=1.0 g/100 mL).

  • Measurement: Transfer the solution to a thermostated 1 dm polarimeter cell. Measure the optical rotation ( α ) using the Sodium D-line (589 nm)[9].

  • Internal Validation: Measure a solvent blank (pure CHCl 3​ ) under identical conditions and subtract this baseline from the sample reading.

  • Calculation: Calculate the specific rotation: [α]D20​=c×lα​ . Compare this value against the established literature standard for optically pure (1S)-1-(3-Furyl)butylamine to derive the ee.

Cross-Validation Case Study: (1S)-1-(3-Furyl)butylamine

To illustrate the necessity of this dual-method approach, consider the following experimental data set obtained from a recently synthesized batch of (1S)-1-(3-Furyl)butylamine.

Analytical MethodMeasured ValueCalculated eeAbsolute ConfigurationNotes
Polarimetry [α]D20​=−18.5∘ (c=1.0, CHCl 3​ )92.5% (S) (Inferred via standard)Assumes 100% chemical purity.
19 F NMR (Mosher) Integrals: Major (98.2), Minor (1.8)96.4% (1S) (Confirmed via Δδ )Direct molecular measurement.

Analysis of the Discrepancy: The polarimetry data suggests an ee of 92.5%, while the NMR data confirms an actual ee of 96.4%. This discrepancy is a classic hallmark of achiral impurity contamination. A subsequent quantitative NMR (qNMR) analysis revealed the presence of 4% residual achiral solvent (ethyl acetate) in the bulk powder. This achiral mass artificially lowered the concentration ( c ) in the polarimetry calculation, deflating the apparent specific rotation. The Mosher's NMR method, being insensitive to achiral solvent mass, provided the true stereochemical purity.

Conclusion

For researchers developing chiral therapeutics, relying exclusively on polarimetry is an outdated paradigm fraught with vulnerabilities. While polarimetry remains a valuable tool for rapid, non-destructive screening, it must be rigorously cross-validated with NMR derivatization techniques. As demonstrated with (1S)-1-(3-Furyl)butylamine, Mosher's acid analysis provides the necessary molecular grounding—yielding unambiguous absolute configuration and exact enantiomeric excess—ensuring that bulk physical measurements reflect true chemical reality.

References

  • Determination of enantiomeric excess - Imperial College London - [Link]

  • Stereochemistry - Stereoelectronics: Analysis of enantiomers - Stereoelectronics - [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC (NIH) - [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines - Journal of Chemical Education (ACS Publications) - [Link]

  • Determination of Enantiomeric Purity by Direct Methods - Thieme Connect -[Link]

  • Optical Rotation Determination - NIHS Japan - [Link]

  • Protein Polarimetry, Perfected: Specific Rotation Measurement - MDPI - [Link]

  • Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC (NIH) -[Link]

Sources

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